Ethyl 6-amino-1H-indole-7-carboxylate

Beschreibung

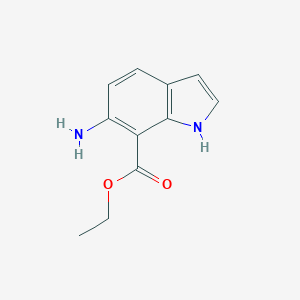

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 6-amino-1H-indole-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)9-8(12)4-3-7-5-6-13-10(7)9/h3-6,13H,2,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJOBQJGQMZSTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC2=C1NC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445358 |

Source

|

| Record name | Ethyl 6-amino-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174311-79-6 |

Source

|

| Record name | Ethyl 6-amino-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of Ethyl 6-amino-1H-indole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-amino-1H-indole-7-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. It serves as a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents.[1] A thorough understanding of its physical properties is crucial for its effective use in synthesis, formulation, and biological screening. This guide provides available data on this compound and outlines standard experimental protocols for the determination of its key physical characteristics.

Core Physical and Chemical Identifiers

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [2] |

| Molecular Weight | 204.23 g/mol | [2] |

| CAS Number | 174311-79-6 | [2] |

| Canonical SMILES | CCOC(=O)C1=C(C=C2C(=C1)NC=C2)N | |

| Storage Conditions | 0-8°C | [2] |

Estimated and Comparative Physical Properties

Quantitative physical properties for this compound are not widely published. However, data from closely related indole derivatives can provide useful estimations for researchers.

| Property | Estimated/Comparative Value | Notes |

| Melting Point | 75-79 °C (for 6-aminoindole)[3]; 126-132 °C (for 6-hydroxyindole)[4] | The melting point will be influenced by the ethyl carboxylate group and the specific substitution pattern. A broad range is expected for a novel, unpurified compound. |

| Solubility | Soluble in hot water, hot alcohol, ether, and benzene (for indole).[5] Favorable solubility and stability characteristics are noted for the title compound, though not quantified.[1] | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. Aqueous solubility is likely to be pH-dependent due to the amino group. |

| Appearance | Likely a solid at room temperature.[3][4] | Based on the melting points of related indole compounds. |

Experimental Protocols for Physical Property Determination

For a novel or uncharacterized compound such as this compound, the following experimental protocols are standard for determining its physical properties.

Melting Point Determination

The melting point is a critical indicator of purity.[6]

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline solid is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus or a Thiele tube filled with a high-boiling point oil can be used.[6]

-

Measurement:

-

The capillary tube is placed in the apparatus and heated at a steady, slow rate (1-2 °C per minute) near the expected melting point.[6]

-

The temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

-

The melting range (T₁-T₂) is reported. A sharp melting range (0.5-2 °C) is indicative of a pure compound.

-

Solubility Profiling

Understanding the solubility of a compound in various solvents is essential for reaction setup, purification, and formulation.[7][8]

Methodology (Shake-Flask Method):

-

Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, buffers at physiological pHs, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

The mixture is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

The suspension is filtered to remove undissolved solid.

-

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is typically expressed in mg/mL or mol/L.[8]

Spectroscopic Characterization

Spectroscopic methods are used to confirm the chemical structure of the synthesized compound.

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation:

-

Approximately 5-25 mg of the compound is required for ¹H NMR, and 50-100 mg for ¹³C NMR.[9]

-

The sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a clean, dry NMR tube.[9]

-

The solution must be free of any particulate matter; filtration through a small plug of glass wool in a Pasteur pipette is recommended if necessary.

-

An internal standard, such as tetramethylsilane (TMS), is often added for referencing the chemical shifts.

b. Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[10]

-

The mixture is then compressed in a pellet die under high pressure to form a transparent or translucent pellet.[10]

-

The pellet is placed in the sample holder of the FT-IR spectrometer for analysis.[10]

-

Alternatively, for a rapid analysis, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid is pressed directly onto the ATR crystal.[11]

c. Mass Spectrometry (MS)

Sample Preparation:

-

The sample is typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

The solution is then introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like LC-MS or GC-MS.[12]

-

Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for organic molecules to determine the molecular weight and fragmentation patterns.[2][12]

Visualizations

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel indole derivative like this compound.

Caption: A flowchart illustrating the key stages from synthesis to the characterization of a novel chemical entity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Aminoindole 97 5318-27-4 [sigmaaldrich.com]

- 4. 6-羟基吲哚 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. who.int [who.int]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]

- 8. fda.gov [fda.gov]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

Ethyl 6-amino-1H-indole-7-carboxylate spectroscopic data

A Technical Guide to the Spectroscopic Profile of Ethyl 6-amino-1H-indole-7-carboxylate

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from fundamental principles of spectroscopy and by comparison with structurally similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10-11 | Singlet (broad) | 1H | N-H (Indole) |

| ~7.0-7.5 | Multiplet | 3H | Aromatic protons (indole ring) |

| ~6.0-6.5 | Singlet (broad) | 2H | -NH₂ (Amino group) |

| 4.34 | Quartet | 2H | -O-CH₂-CH₃ (Ethyl ester) |

| 1.38 | Triplet | 3H | -O-CH₂-CH₃ (Ethyl ester) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Ester) |

| ~140-150 | Aromatic C-N and C-NH₂ |

| ~110-130 | Aromatic C-H and C-C |

| ~100 | Aromatic C-C |

| ~60 | -O-CH₂ (Ethyl ester) |

| ~14 | -CH₃ (Ethyl ester) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H Stretching (Indole and Amine) |

| 3000-2850 | C-H Stretching (Aromatic and Aliphatic) |

| ~1700 | C=O Stretching (Ester) |

| 1600-1450 | C=C Stretching (Aromatic) |

| ~1200 | C-O Stretching (Ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 204.23 | [M]⁺ (Molecular Ion) |

| 159 | [M - OCH₂CH₃]⁺ |

| 131 | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

While a specific synthetic protocol for this compound is not available, a general method for the synthesis of related amino-indole esters involves the reduction of a corresponding nitro-indole ester.

General Synthesis of this compound

A solution of ethyl 6-nitro-1H-indole-7-carboxylate in a suitable solvent such as ethanol or ethyl acetate is subjected to catalytic hydrogenation. A catalyst like palladium on carbon (Pd/C) is typically used. The reaction is carried out under a hydrogen atmosphere at a pressure ranging from atmospheric to several bars. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the desired product, which can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

Technical Guide: Spectroscopic and Structural Analysis of Ethyl 6-amino-1H-indole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-amino-1H-indole-7-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a common motif in a vast array of biologically active compounds and approved pharmaceuticals. The strategic placement of an amino group and an ethyl carboxylate on the indole ring provides versatile handles for synthetic modification, making it a valuable building block for the synthesis of novel therapeutic agents. Understanding the structural and electronic properties of this molecule is paramount for its effective utilization in drug design and development. This guide provides an in-depth analysis of its nuclear magnetic resonance (NMR) characteristics and outlines standard experimental protocols for its characterization.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following ¹H and ¹³C NMR data have been predicted using computational algorithms. These predictions are based on extensive databases of known chemical shifts and serve as a reliable estimate for experimental verification.

¹H NMR (Predicted)

The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to the protons of the indole core, the amino group, and the ethyl ester moiety. The chemical shifts are influenced by the electronic effects of the substituents and the aromaticity of the indole ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H1 (indole NH) | ~10.5 - 11.5 | Broad Singlet | - |

| H2 (indole C2-H) | ~7.0 - 7.2 | Triplet | ~2.5 - 3.0 |

| H3 (indole C3-H) | ~6.4 - 6.6 | Triplet | ~2.5 - 3.0 |

| H4 (indole C4-H) | ~7.3 - 7.5 | Doublet | ~8.0 - 8.5 |

| H5 (indole C5-H) | ~6.7 - 6.9 | Doublet | ~8.0 - 8.5 |

| NH₂ (amino) | ~4.5 - 5.5 | Broad Singlet | - |

| -OCH₂CH₃ (methylene) | ~4.2 - 4.4 | Quartet | ~7.0 - 7.5 |

| -OCH₂CH₃ (methyl) | ~1.2 - 1.4 | Triplet | ~7.0 - 7.5 |

¹³C NMR (Predicted)

The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 | ~122 - 125 |

| C3 | ~100 - 103 |

| C3a | ~128 - 131 |

| C4 | ~118 - 121 |

| C5 | ~108 - 111 |

| C6 | ~140 - 143 |

| C7 | ~110 - 113 |

| C7a | ~135 - 138 |

| C=O (ester) | ~165 - 168 |

| -OCH₂CH₃ (methylene) | ~60 - 63 |

| -OCH₂CH₃ (methyl) | ~14 - 17 |

Experimental Protocols

The following are detailed methodologies for the acquisition of ¹H and ¹³C NMR spectra of this compound, applicable to most small organic molecules.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). For this compound, DMSO-d₆ is often a good choice due to the presence of exchangeable protons (NH and NH₂).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.

-

Filtration: To ensure a homogeneous solution and prevent interference from particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent. Alternatively, the residual solvent peak can be used for calibration.

NMR Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16-64 scans, depending on the sample concentration.

-

Acquisition Time (AQ): 3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): 12-16 ppm, centered around 6-7 ppm.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): 1024-4096 scans, or more, depending on the sample concentration.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): 0-220 ppm.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integration: For ¹H NMR, integrate all signals to determine the relative number of protons.

Role in Drug Discovery and Development

Indole-based compounds are integral to many areas of drug discovery due to their ability to mimic the structure of tryptophan and interact with a wide range of biological targets. Aminoindole carboxylates, such as the title compound, are particularly valuable as they serve as versatile scaffolds for the synthesis of more complex molecules.

The workflow for utilizing such a compound in a drug discovery pipeline is illustrated below.

Caption: Drug discovery workflow utilizing a core scaffold.

The amino group at the 6-position can act as a key hydrogen bond donor or a site for further functionalization, while the ethyl carboxylate at the 7-position can be hydrolyzed to the corresponding carboxylic acid, which is a common feature in many enzyme inhibitors, or converted to other functional groups. This dual functionality allows for the exploration of a large chemical space in the search for potent and selective modulators of biological targets.

The logical relationship between the structural features of this compound and the resulting NMR data is fundamental for its characterization and subsequent use in synthesis.

Mass Spectrometry of Ethyl 6-amino-1H-indole-7-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mass spectrometric analysis of Ethyl 6-amino-1H-indole-7-carboxylate, a key intermediate in pharmaceutical research and drug development. While specific experimental mass spectrometry data for this compound is not extensively available in the public domain, this document outlines the predicted fragmentation patterns, generalized experimental protocols for its analysis, and a logical workflow for its characterization. The information herein is compiled from the analysis of structurally related indole derivatives and serves as a valuable resource for researchers engaged in the synthesis and characterization of novel bioactive molecules. This guide addresses the core requirements of data presentation in a structured format, detailed experimental methodologies, and visual representations of analytical workflows to facilitate a comprehensive understanding of the mass spectrometric behavior of this compound.

Introduction

This compound (C₁₁H₁₂N₂O₂) is a heterocyclic compound with a molecular weight of 204.23 g/mol . Its structure, featuring an indole scaffold with amino and carboxylate functionalities, makes it a valuable building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and for the development of anti-cancer and anti-inflammatory drugs.[1] Accurate characterization of this molecule is paramount for its application in drug discovery and development. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. This guide provides a comprehensive technical overview of the expected mass spectrometric behavior of this compound.

Predicted Mass Spectrometry Data

Due to the absence of publicly available experimental mass spectra for this compound, the following table summarizes the predicted major fragment ions based on the established fragmentation patterns of related indole derivatives, primary amines, and ethyl esters. Electron Ionization (EI) is a common technique for the analysis of such compounds and is expected to produce a distinct fragmentation pattern.

| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Loss | Fragmentation Pathway |

| [M]⁺ | 204 | Molecular Ion | Intact molecule with a single positive charge |

| [M - C₂H₄]⁺ | 176 | Loss of ethylene | McLafferty rearrangement of the ethyl ester |

| [M - OC₂H₅]⁺ | 159 | Loss of ethoxy radical | Alpha-cleavage at the ester group |

| [M - COOC₂H₅]⁺ | 131 | Loss of the entire ester group | Cleavage of the bond between the indole ring and the ester |

| [Indole core fragments] | Various | Further fragmentation of the indole ring structure |

Note: The relative intensities of these peaks would be dependent on the specific ionization conditions.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a common technique for the analysis of pharmaceutical compounds.

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to desired concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).

-

Sample Matrix: For analysis of the compound in a biological matrix (e.g., plasma, tissue homogenate), a protein precipitation or liquid-liquid extraction step will be necessary to remove interfering substances.

Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%), increasing to a high percentage (e.g., 95%) over several minutes to elute the compound.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended due to the presence of the amino group, which is readily protonated.

-

Scan Mode: Full scan mode to identify the molecular ion and major fragments. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) would be employed for higher sensitivity and selectivity.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/Hr.

-

Cone Gas Flow: 50 L/Hr.

Note: These parameters should be optimized for the specific instrument being used.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the mass spectrometric analysis and the predicted fragmentation pathway of this compound.

Caption: Logical workflow for the mass spectrometric analysis.

Caption: Predicted EI fragmentation pathway.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. While experimental data for this specific molecule remains to be published, the predicted fragmentation patterns and generalized experimental protocols presented here offer a solid starting point for researchers. The provided workflows can be adapted for the development of robust analytical methods for the identification, characterization, and quantification of this and other structurally related indole derivatives, thereby supporting advancements in medicinal chemistry and drug development. It is recommended that researchers validate these predicted fragmentation pathways with experimental data as it becomes available.

References

An In-depth Technical Guide to Ethyl 6-amino-1H-indole-7-carboxylate (CAS: 174311-79-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-amino-1H-indole-7-carboxylate is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. Its unique substituted indole scaffold serves as a valuable starting material for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, and highlights its current and potential applications in pharmaceutical research and development, particularly in the fields of oncology, neurobiology, and inflammatory diseases. While detailed experimental data remains limited in publicly accessible literature, this document consolidates available information to support further investigation and application of this compound.

Chemical and Physical Properties

This compound is a stable organic compound under standard conditions.[1] Key identifying information and physical properties are summarized in the table below. It is important to note that experimentally determined physical properties such as melting and boiling points are not consistently reported in publicly available literature.

| Property | Value | Source |

| CAS Number | 174311-79-6 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] |

| Molecular Weight | 204.23 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Synonyms | 6-Amino-1H-indole-7-carboxylic acid ethyl ester | [1] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Solubility | Favorable solubility characteristics for laboratory settings are mentioned, but specific solvents and concentrations are not detailed.[1] | |

| Storage | Store at 0-8°C.[1] |

Spectroscopic Data:

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, general synthetic strategies for related indole carboxylates often involve multi-step sequences starting from substituted anilines or nitrobenzenes. Common synthetic routes to the indole nucleus include the Fischer, Reissert, and Bartoli indole syntheses, which could potentially be adapted for the specific substitution pattern of this molecule.

A generalized workflow for a potential synthetic approach is outlined below. This is a conceptual workflow and would require experimental validation and optimization.

Figure 1. A conceptual workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] Its utility spans several key areas of drug discovery and chemical biology.

Pharmaceutical Development

The indole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. The specific substitution pattern of this compound makes it an attractive starting point for the development of novel therapeutic agents.

-

Oncology: This compound is highlighted as a valuable intermediate for developing anti-cancer agents.[1] The amino and carboxylate groups provide reactive handles for further chemical modifications to generate libraries of compounds for screening against various cancer cell lines and molecular targets.

-

Neurological Disorders: It is suggested to be a building block for pharmaceuticals targeting neurological disorders, potentially through interaction with specific brain receptors.[1]

-

Anti-inflammatory Agents: The molecule is also implicated in the synthesis of novel anti-inflammatory drugs.[1]

Biochemical Research

In the realm of biochemical research, this compound can be utilized in:

-

Enzyme Inhibition Studies: As a core scaffold, it can be elaborated to design specific inhibitors for various enzymes, aiding in the elucidation of metabolic pathways and the development of new therapeutic strategies.[1]

-

Protein Interaction Probes: The molecule can be functionalized to create probes for studying protein-protein interactions.

Materials Science and Diagnostics

Beyond pharmaceuticals, this indole derivative finds applications in:

-

Fluorescent Probes and Dyes: The indole nucleus is known for its fluorescent properties. This compound can be used in the synthesis of novel fluorescent probes and dyes for biological imaging and diagnostic applications.[1]

-

Diagnostic Agents: It is used in the formulation of diagnostic tools for the detection of specific biological markers.

The diverse applications of this compound can be visualized in the following logical relationship diagram:

Figure 2. Key application areas of this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of publicly available data on the specific biological activity of this compound itself. Quantitative measures such as IC₅₀ or Kᵢ values against specific biological targets have not been reported. Furthermore, no specific signaling pathways that are directly modulated by this compound have been identified in the literature.

The general references to its use in developing treatments for cancer, neurological, and inflammatory diseases suggest that its derivatives may target key proteins in pathways associated with these conditions. For instance, in oncology, derivatives might be designed to inhibit protein kinases, transcription factors, or enzymes involved in tumor growth and proliferation. In neurobiology, they could potentially modulate neurotransmitter receptors or enzymes involved in neuro-inflammation.

A hypothetical workflow for investigating the biological activity and identifying the mechanism of action for a derivative of this compound is presented below.

Figure 3. A conceptual workflow for the biological evaluation of a derivative compound.

Conclusion and Future Directions

This compound is a chemical intermediate with considerable potential for the development of novel pharmaceuticals and research tools. Its documented utility as a building block in diverse areas of medicinal chemistry underscores its importance. However, the lack of detailed, publicly available experimental data on its synthesis, physical properties, and biological activity presents a significant gap. Future research efforts should focus on the full characterization of this compound and the exploration of its derivatives in well-defined biological assays. The publication of such data would undoubtedly accelerate its application in drug discovery and other scientific disciplines. Researchers are encouraged to perform and publish detailed characterization and biological screening data to unlock the full potential of this promising molecule.

References

A Technical Guide to Ethyl 6-amino-1H-indole-7-carboxylate: A Versatile Building Block in Drug Discovery and Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-amino-1H-indole-7-carboxylate is a heterocyclic compound of significant interest in the fields of medicinal chemistry and chemical biology. Its unique structural scaffold, featuring a reactive amino group and an ester functionality on the indole core, renders it a valuable intermediate for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, alongside its applications as a precursor in the development of novel therapeutic agents and research tools.

Core Molecular and Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a foundational dataset for its use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] |

| Molecular Weight | 204.23 g/mol | [1] |

| CAS Number | 174311-79-6 | [1] |

| Canonical SMILES | CCOC(=O)c1c(N)ccc2c1[nH]cc2 | |

| Storage Temperature | 0-8°C | [1] |

Synthesis and Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the nucleophilicity of the 6-amino group and the electrophilicity of the ester at the 7-position. This dual functionality allows for a wide range of chemical transformations, making it a versatile scaffold for combinatorial chemistry and the generation of compound libraries.

Logical Workflow for Utilization in Synthesis:

Caption: Synthetic utility of this compound.

Applications in Drug Discovery and Development

This compound serves as a critical starting material for the synthesis of a variety of pharmacologically active compounds. Its indole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.

Key Therapeutic Areas:

-

Oncology: The indole nucleus is a common feature in many anti-cancer agents. This precursor can be utilized to synthesize compounds targeting various cancer-related pathways.

-

Inflammation: It is a building block for the development of novel anti-inflammatory drugs.[1]

-

Neurological Disorders: The ability of indole-containing molecules to interact with receptors in the central nervous system makes this compound a valuable starting point for the discovery of drugs targeting neurological diseases.[1]

Illustrative Drug Development Pathway:

Caption: Generalized workflow from starting material to a potential therapeutic.

Role in Biochemical Research and Diagnostics

Beyond its applications in drug discovery, this compound is also a valuable tool in biochemical and diagnostic research.

-

Enzyme Inhibition and Protein Interaction Studies: Derivatives of this compound are employed to probe the active sites of enzymes and to study protein-protein interactions, aiding in the elucidation of metabolic and signaling pathways.[1]

-

Fluorescent Probes and Dyes: The indole scaffold can be chemically modified to create fluorescent molecules. These probes are instrumental in biological imaging and diagnostic applications, allowing for the visualization and detection of specific biological markers.[1]

Conclusion

This compound is a foundational building block with broad applicability in both academic and industrial research. Its versatile chemical nature and the biological significance of the indole scaffold position it as a key resource for the development of next-generation therapeutics and advanced chemical biology tools. Further exploration of its synthetic potential is likely to yield novel compounds with significant biological and medicinal value.

References

Ethyl 6-amino-1H-indole-7-carboxylate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-amino-1H-indole-7-carboxylate is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its indole scaffold is a privileged structure in numerous biologically active compounds. This technical guide provides a comprehensive overview of the storage, handling, and potential applications of this compound, complete with safety information and a representative synthetic protocol.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 174311-79-6 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] |

| Molecular Weight | 204.23 g/mol | [1] |

| Appearance | Not explicitly stated, but related compounds are often solids. | |

| Solubility | Favorable solubility characteristics are mentioned, though specific solvents and concentrations are not detailed.[1] | |

| Stability | Stable under recommended storage conditions.[1] |

Storage and Handling

Proper storage and handling are crucial for maintaining the integrity and safety of this compound.

Storage Conditions:

The compound should be stored at 0-8°C .[1]

Handling Precautions:

Based on available safety data for similar compounds, the following handling precautions are recommended. A full Safety Data Sheet (SDS) should be consulted before use.

| Hazard Statement | Precautionary Statement |

| Harmful if swallowed. | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |

| Causes serious eye damage. | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

| Causes skin irritation. | Wash hands thoroughly after handling. Wear protective gloves. |

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of molecules with potential therapeutic applications.[1]

-

Pharmaceutical Development: It serves as a key building block for the synthesis of pharmaceutical agents, with potential applications in treating neurological disorders, cancer, and inflammation.[1]

-

Biochemical Research: The compound is utilized in studies related to enzyme inhibition and protein interactions, aiding in the elucidation of metabolic pathways.[1]

-

Organic Synthesis: Its reactive amine and ester functionalities, coupled with the indole core, make it a versatile reagent for the construction of complex organic molecules.[1]

-

Fluorescent Probes and Diagnostics: The indole structure is a known fluorophore, and this compound can be used in the synthesis of fluorescent probes and diagnostic agents for biological imaging.[1]

Experimental Protocols

Representative Synthesis of an N-Acyl Aminoindole Carboxylate

Disclaimer: This is a generalized protocol based on the synthesis of a related compound and should be adapted and optimized for this compound by a qualified chemist.

Objective: To acylate the amino group of an aminoindole ester.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (Et₃N)

-

Ethyl Chloroformate

-

1N Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Saturated aqueous Sodium Chloride (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for flash chromatography

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Dissolve this compound in anhydrous THF.

-

Add triethylamine to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add ethyl chloroformate dropwise to the cooled solution.

-

Allow the reaction to proceed for several hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl, water, and saturated aqueous sodium chloride.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.

Logical Workflow

The following diagram illustrates a general workflow for the utilization of a building block like this compound in a drug discovery program.

Caption: General workflow for utilizing a chemical building block in drug discovery.

References

Methodological & Application

Synthesis of Ethyl 6-amino-1H-indole-7-carboxylate: Application Notes and Protocols for Drug Development Professionals

For Immediate Release

Introduction

Ethyl 6-amino-1H-indole-7-carboxylate is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique structure, featuring a reactive amino group adjacent to a carboxylate on the indole scaffold, makes it a versatile precursor for the development of novel therapeutics, including kinase inhibitors and other targeted agents. This document provides detailed application notes and experimental protocols for the synthesis of this compound from readily available precursors, designed for researchers, scientists, and professionals in the field of drug development.

Synthetic Pathway Overview

The synthesis of this compound is reliably achieved through a two-step process commencing with the nitration of an appropriate indole precursor, followed by the reduction of the resulting nitro-intermediate. A common and effective strategy employs Ethyl 2-methyl-1H-indole-7-carboxylate as the starting material.

The logical workflow for this synthesis is outlined below:

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-methyl-6-nitro-1H-indole-7-carboxylate (Intermediate)

This procedure details the regioselective nitration of Ethyl 2-methyl-1H-indole-7-carboxylate.

Materials:

-

Ethyl 2-methyl-1H-indole-7-carboxylate

-

Acetic Anhydride

-

Nitric Acid (d=1.4)

-

Ice

-

Water

Procedure:

-

A solution of 1 g of ethyl 2-methyl-1H-indole-7-carboxylate in 10 ml of acetic anhydride is prepared and cooled to -10°C.

-

To this cooled solution, a mixture of 0.3 ml of nitric acid (d=1.4) and 0.3 ml of acetic anhydride, previously cooled to -10°C, is added dropwise while maintaining the reaction temperature below 0°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at a temperature between -5°C and 0°C.

-

The reaction mixture is then poured onto 50 g of crushed ice.

-

The precipitate that forms is filtered, washed thoroughly with water until the washings are neutral, and then dried.

-

The crude product is recrystallized from alcohol to yield Ethyl 2-methyl-6-nitro-1H-indole-7-carboxylate.

Step 2: Synthesis of this compound (Final Product)

This protocol describes the reduction of the nitro-intermediate to the final amino-indole product via catalytic hydrogenation.

Materials:

-

Ethyl 2-methyl-6-nitro-1H-indole-7-carboxylate

-

Ethanol

-

Raney Nickel catalyst

-

Hydrogen gas

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

A solution of 1.2 g of Ethyl 2-methyl-6-nitro-1H-indole-7-carboxylate in 50 ml of ethanol is prepared.

-

To this solution, 0.6 g of Raney Nickel catalyst is added.

-

The mixture is subjected to catalytic hydrogenation under a hydrogen atmosphere at a pressure of 50 atmospheres and a temperature of 50°C.

-

The reaction is monitored until the theoretical amount of hydrogen has been absorbed.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude Ethyl 6-amino-2-methyl-1H-indole-7-carboxylate is purified by recrystallization from a suitable solvent such as benzene.

Data Presentation

The following table summarizes the key quantitative data for the precursor, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| Ethyl 2-methyl-1H-indole-7-carboxylate | C₁₂H₁₃NO₂ | 203.24 | - | 92-93 |

| Ethyl 2-methyl-6-nitro-1H-indole-7-carboxylate | C₁₂H₁₂N₂O₄ | 248.24 | 76 | 178-179 |

| Ethyl 6-amino-2-methyl-1H-indole-7-carboxylate | C₁₂H₁₄N₂O₂ | 218.26 | 87 | 134-135 |

Spectroscopic Data:

-

Ethyl 2-methyl-6-nitro-1H-indole-7-carboxylate:

-

IR (ν, cm⁻¹): 3300 (N-H), 1700 (C=O), 1530, 1350 (NO₂)

-

-

Ethyl 6-amino-2-methyl-1H-indole-7-carboxylate:

-

IR (ν, cm⁻¹): 3480, 3380 (NH₂), 3300 (N-H), 1680 (C=O)

-

¹H NMR (DMSO-d₆, δ, ppm): 10.8 (s, 1H, indole NH), 6.95 (d, 1H, J=8.4 Hz, H-5), 6.25 (d, 1H, J=8.4 Hz, H-4), 6.1 (s, 2H, NH₂, exchangeable with D₂O), 4.25 (q, 2H, J=7.1 Hz, OCH₂), 2.35 (s, 3H, CH₃), 1.3 (t, 3H, J=7.1 Hz, CH₃)

-

Signaling Pathway and Logical Relationship Diagram

The chemical transformation from the nitro-intermediate to the final amino product involves a fundamental reduction reaction, a key step in many synthetic pathways for bioactive molecules.

Figure 2: Transformation of the nitro-intermediate to the amino product.

Conclusion

The provided protocols offer a reliable and efficient method for the synthesis of this compound. This key intermediate opens avenues for the development of a diverse range of potential therapeutic agents. The detailed procedures and characterization data will aid researchers in the successful and reproducible synthesis of this valuable compound for their drug discovery programs.

Application Notes and Protocols for the Use of Ethyl 6-amino-1H-indole-7-carboxylate in Drug Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 6-amino-1H-indole-7-carboxylate as a versatile scaffold in the development of targeted kinase inhibitors, particularly for Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The indole core is a privileged structure in medicinal chemistry, and strategic functionalization of the 6-amino and 7-carboxylate groups allows for the synthesis of potent and selective therapeutic agents.[1][2]

Rationale for Use in Kinase Inhibitor Design

The indole scaffold is a common feature in numerous approved kinase inhibitors due to its ability to mimic the adenine region of ATP and form crucial hydrogen bond interactions within the kinase hinge region. The 6-amino group on the indole ring of this compound serves as a key attachment point for various moieties that can extend into the solvent-exposed region or form additional interactions within the ATP-binding pocket, thereby enhancing potency and selectivity. The 7-carboxylate group can be further modified to improve physicochemical properties or introduce additional binding interactions.

Derivatives of closely related indole carboxylates have shown significant inhibitory activity against receptor tyrosine kinases like EGFR and VEGFR-2, which are implicated in cancer cell proliferation, survival, and angiogenesis.[3]

Quantitative Data Summary

The following table summarizes the in vitro biological activity of representative indole-6-carboxylate derivatives as EGFR and VEGFR-2 inhibitors. While these compounds are derived from the regioisomeric methyl 1-methyl-1H-indole-6-carboxylate, the data provides valuable insights into the potential of substituted aminoindoles as kinase inhibitors.

| Compound ID | Target Kinase | IC50 (nM) | Antiproliferative Activity (IC50 in µM) |

| HepG2 | |||

| 4a | EGFR | 110 | 1.83 |

| 4b | EGFR | 150 | 2.56 |

| 6c | VEGFR-2 | 90 | 1.54 |

| Erlotinib | EGFR | 80 | 1.95 |

| Sorafenib | VEGFR-2 | 70 | 1.66 |

Data extracted from a study on methyl 1-methyl-1H-indole-6-carboxylate derivatives, which serve as a proxy for the potential of similarly substituted this compound derivatives.[3]

Experimental Protocols

The following protocols describe the general synthetic strategies for the derivatization of this compound to generate libraries of potential kinase inhibitors.

General Workflow for Synthesis and Screening

The overall process involves the chemical modification of the starting material, followed by purification and biological evaluation.

References

- 1. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38* | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethyl 6-amino-1H-indole-7-carboxylate as a Versatile Scaffold for Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-amino-1H-indole-7-carboxylate is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of bioactive molecules. Its unique structure, featuring a reactive amino group and an ester functionality on the indole core, makes it an ideal starting material for the construction of complex heterocyclic systems. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potent kinase inhibitors, particularly focusing on pyrrolo[2,3-h]quinazolines, which have shown significant promise as anticancer agents.

Key Applications

The primary application of this compound lies in its role as a precursor for the synthesis of fused heterocyclic compounds. The vicinal amino and ester groups are perfectly positioned for cyclization reactions to form novel ring systems. One of the most significant applications is the synthesis of pyrrolo[2,3-h]quinazolines, a class of compounds known to exhibit potent inhibitory activity against various protein kinases involved in cancer cell proliferation and survival. These kinases include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).

Data Presentation: Anticancer and Kinase Inhibitory Activities

The following tables summarize the in vitro biological activities of representative indole- and quinazoline-based kinase inhibitors. While specific data for derivatives directly from this compound is emerging, the presented data for structurally related compounds highlight the potential of this scaffold.

Table 1: In Vitro Anticancer Activity of Representative Kinase Inhibitors

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 4-Anilinoquinazoline | A549 (Lung Carcinoma) | 7.35 | [1] |

| 4-Anilinoquinazoline | H1975 (Lung Carcinoma) | 3.01 | [1] |

| Quinoxaline-based | HCT-116 (Colon Carcinoma) | 4.28 - 9.31 | [2] |

| Quinoxaline-based | MCF-7 (Breast Adenocarcinoma) | 3.57 - 7.57 | [2] |

| Quinazolin-4(3H)-one | MCF-7 (Breast Adenocarcinoma) | 0.20 - 3.79 | [3] |

| Quinazolin-4(3H)-one | A2780 (Ovarian Carcinoma) | 0.14 - 3.00 | [3] |

Table 2: In Vitro Kinase Inhibitory Activity of Representative Compounds

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 4-Anilinoquinazoline | EGFR | 0.37 - 12.93 | [1] |

| 4-Anilinoquinazoline | VEGFR-2 | - | [1] |

| 4-Anilinoquinazoline | EGFR | 0.47 | [4] |

| Quinazolin-4(3H)-one | VEGFR-2 | 340 | [5] |

| Quinazolin-4(3H)-one | CDK2 | Potent Inhibition | [3] |

| Quinazolin-4(3H)-one | HER2 | Potent Inhibition | [3] |

Experimental Protocols

Protocol 1: Synthesis of 4-Anilino-pyrrolo[2,3-h]quinazolines

This protocol outlines a general procedure for the synthesis of 4-anilino-pyrrolo[2,3-h]quinazolines from this compound. This multi-step synthesis involves the initial formation of the pyrimidine ring followed by the introduction of the aniline moiety.

Step 1: Synthesis of Pyrrolo[2,3-h]quinazolin-4(3H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in an excess of formamide (10-15 eq.).

-

Reaction Conditions: Heat the reaction mixture to 180-190 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Step 2: Chlorination of Pyrrolo[2,3-h]quinazolin-4(3H)-one

-

Reaction Setup: To a suspension of the pyrrolo[2,3-h]quinazolin-4(3H)-one (1.0 eq.) in toluene, add phosphorus oxychloride (POCl₃, 5-10 eq.) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture to reflux (around 110 °C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.

-

Work-up and Purification: After the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice. Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product. Filter the solid, wash with water, and dry to obtain 4-chloro-pyrrolo[2,3-h]quinazoline.

Step 3: Synthesis of 4-Anilino-pyrrolo[2,3-h]quinazolines

-

Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve 4-chloro-pyrrolo[2,3-h]quinazoline (1.0 eq.) and the desired substituted aniline (1.1-1.5 eq.) in a suitable solvent such as isopropanol or n-butanol.

-

Reaction Conditions: Add a catalytic amount of a strong acid (e.g., concentrated HCl). Heat the reaction mixture to reflux for 6-12 hours.

-

Work-up and Purification: Cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with the reaction solvent and then with diethyl ether. The final product can be purified by recrystallization or column chromatography.

Mandatory Visualizations

Synthesis Workflow

Caption: Synthetic pathway to 4-anilino-pyrrolo[2,3-h]quinazolines.

EGFR Signaling Pathway and Inhibition

Caption: Inhibition of the EGFR signaling pathway.

VEGFR-2 Signaling Pathway and Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of bioactive compounds with significant therapeutic potential. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel kinase inhibitors based on the pyrrolo[2,3-h]quinazoline scaffold. Further optimization of these structures holds the promise of developing next-generation targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of new quinazolin-4(3H)-ones as VEGFR-2 inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of Ethyl 6-amino-1H-indole-7-carboxylate in Cancer Research: A Detailed Overview

Introduction

Ethyl 6-amino-1H-indole-7-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various bioactive molecules.[1] While not typically evaluated as a standalone therapeutic agent, its true value in oncology lies in its role as a key intermediate for the development of potent anti-cancer agents. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds with significant pharmacological activities, including anti-cancer properties.[2] This document provides a detailed overview of the applications of derivatives of indole-7-carboxylate esters in cancer research, focusing on their synthesis, mechanism of action, and protocols for their evaluation.

Application Notes

This compound and its analogs are primarily utilized in the synthesis of novel compounds targeting various hallmarks of cancer. These derivatives have shown promise as inhibitors of key signaling pathways involved in tumor growth, proliferation, and survival.

1. Synthesis of Kinase Inhibitors:

A significant application of indole-7-carboxylate esters is in the generation of potent kinase inhibitors.[3][4][5] Many of these synthesized molecules target receptor tyrosine kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are often dysregulated in various cancers.[5][6] The general synthetic approach involves the modification of the carboxylate and amino groups of the indole core to introduce pharmacophores that can effectively bind to the ATP-binding pocket of these kinases.

2. Development of Multi-Targeted Anticancer Agents:

The indole scaffold provides a versatile platform for the design of multi-targeted agents that can simultaneously inhibit multiple pathways involved in cancer progression. For instance, derivatives of indole-2-carboxamide have been synthesized and evaluated for their ability to inhibit EGFR, HER2, VEGFR-2, and CDK2, leading to cell cycle arrest and apoptosis.[7] This multi-targeted approach can potentially overcome drug resistance and improve therapeutic outcomes.

3. Induction of Apoptosis and Cell Cycle Arrest:

Indole derivatives synthesized from precursors like this compound have been shown to induce apoptosis (programmed cell death) in cancer cells.[8][9] Mechanistic studies have revealed that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. Furthermore, they can cause cell cycle arrest, typically at the G2/M phase, thereby preventing cancer cell proliferation.[5][7]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of representative indole derivatives synthesized from indole-6-carboxylate precursors.

Table 1: In Vitro Kinase Inhibitory Activity of Indole-6-Carboxylate Derivatives

| Compound | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |

| Compound 4a | EGFR | 0.11 | Erlotinib | 0.09 |

| Compound 6c | VEGFR-2 | 0.15 | Sorafenib | 0.12 |

Data extracted from a study on hydrazine-1-carbothioamide (4a) and oxadiazole (6c) derivatives of methyl-1-methyl-1H-indole-6-carboxylate.[5][6]

Table 2: In Vitro Cytotoxicity of Indole-6-Carboxylate Derivatives against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Compound 4a | HepG2 | Liver Cancer | 1.12 |

| HCT-116 | Colon Cancer | 1.58 | |

| A549 | Lung Cancer | 2.14 | |

| Compound 6c | HepG2 | Liver Cancer | 1.89 |

| HCT-116 | Colon Cancer | 2.45 | |

| A549 | Lung Cancer | 3.12 |

Data extracted from a study on hydrazine-1-carbothioamide (4a) and oxadiazole (6c) derivatives of methyl-1-methyl-1H-indole-6-carboxylate.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of indole derivatives.

1. Synthesis of Indole-6-carbohydrazide Derivatives (General Protocol):

This protocol is adapted from the synthesis of hydrazine-1-carbothioamide and oxadiazole derivatives from a methyl-1H-indole-6-carboxylate precursor.[6]

-

Step 1: N-methylation of Indole-6-carboxylate: To a solution of methyl-1H-indole-6-carboxylate in a suitable solvent, add a methylating agent (e.g., methyl iodide) and a base (e.g., potassium carbonate). Stir the reaction mixture at room temperature until completion.

-

Step 2: Hydrazinolysis: Dissolve the N-methylated indole-6-carboxylate in methanol and add an excess of hydrazine hydrate. Reflux the mixture for several hours. After cooling, the resulting carbohydrazide precipitates and can be collected by filtration.

-

Step 3: Synthesis of Carbothioamide Derivatives: React the indole-6-carbohydrazide with an appropriate isothiocyanate in a suitable solvent like ethanol. The resulting carbothioamide derivative can be purified by recrystallization.

-

Step 4: Synthesis of Oxadiazole Derivatives: The indole-6-carbohydrazide can be cyclized to form an oxadiazole ring through various methods, such as reaction with carbon disulfide in the presence of a base.

2. In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2):

The inhibitory activity of the synthesized compounds against EGFR and VEGFR-2 can be determined using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Principle: The assay measures the amount of ADP produced during the kinase reaction. A luminescent signal is generated, which is inversely proportional to the kinase activity.

-

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate (a suitable peptide), ATP, and the test compound at various concentrations.

-

Incubate the mixture at the optimal temperature for the kinase (e.g., 37°C) for a specified time (e.g., 60 minutes).

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and then measure the luminescence using a luminometer.

-

Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

-

3. In Vitro Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

-

4. Cell Cycle Analysis by Flow Cytometry:

This method is used to determine the effect of the compounds on the cell cycle distribution.

-

Procedure:

-

Treat cancer cells with the test compounds for a specified time.

-

Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

-

Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Incubate in the dark for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is then determined.

-

5. Apoptosis Assay by Annexin V-FITC/PI Staining:

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Treat cells with the test compounds for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Visualizations

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]

- 4. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide [smolecule.com]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Ethyl 6-amino-1H-indole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of kinase inhibitors. Ethyl 6-amino-1H-indole-7-carboxylate is a versatile starting material for the synthesis of diverse heterocyclic systems targeting various protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[1][2] This document provides detailed protocols and application notes for the synthesis of potential kinase inhibitors derived from this indole precursor.

Overview of Synthetic Strategy

The primary amino group at the C-6 position and the ethyl ester at the C-7 position of this compound offer multiple avenues for chemical modification. A common strategy in the synthesis of kinase inhibitors involves the acylation or sulfonylation of an amino group to introduce a moiety that can interact with the hinge region of the kinase ATP-binding site, followed by modifications or cyclizations to build a scaffold that occupies the rest of the binding pocket.

This application note will focus on a two-step synthetic sequence:

-

Acylation of the 6-amino group: Introduction of an acyl group to the C-6 amino functionality.

-

Saponification and Amide Coupling: Conversion of the C-7 ethyl ester to a carboxylic acid, followed by amide bond formation to introduce further diversity.

Logical Workflow for Kinase Inhibitor Synthesis

Caption: Synthetic workflow for kinase inhibitor candidates.

Experimental Protocols

Protocol 1: Acylation of this compound

This protocol describes the general procedure for the acylation of the 6-amino group of the starting indole. The choice of acylating agent can be varied to synthesize a library of derivatives.

Materials:

-

This compound

-

Acyl chloride or anhydride (e.g., benzoyl chloride) (1.1 eq)

-

Anhydrous dichloromethane (DCM) or pyridine

-

Triethylamine (TEA) or pyridine (as base, 1.5 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Add triethylamine (1.5 eq).

-

Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired N-acylated product.

Note on Chemoselectivity: Under acidic conditions, the amino group can be protonated, which prevents acylation, allowing for selective O-acylation if a hydroxyl group were present.[4] However, for N-acylation, basic conditions are typically employed.

Protocol 2: Saponification and Amide Coupling

This protocol outlines the hydrolysis of the ethyl ester to a carboxylic acid, followed by coupling with a desired amine to form the final amide product.

Part A: Saponification of the Ethyl Ester

Materials:

-

N-Acylated this compound derivative (from Protocol 1)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1M Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) solution

-

1M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the N-acylated indole ester in a mixture of THF and MeOH.

-

Add 1M aqueous LiOH solution (2-3 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates the disappearance of the starting material.

-

Remove the organic solvents under reduced pressure.

-

Acidify the remaining aqueous solution to pH 3-4 with 1M HCl at 0 °C.

-

The resulting precipitate (the carboxylic acid) is collected by filtration, washed with cold water, and dried under vacuum.

Part B: Amide Coupling

Materials:

-

N-Acylated 6-amino-1H-indole-7-carboxylic acid (from Part A)

-

Desired primary or secondary amine (1.0-1.2 eq)

-

Anhydrous DCM or DMF

-

Propylphosphonic anhydride solution (T3P, 50% in ethyl acetate, 1.5-2.0 eq) or Dicyclohexylcarbodiimide (DCC, 1.1 eq).[3][5]

-

Triethylamine (TEA, 2.0 eq)

Procedure:

-

Suspend the indole carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM at 0 °C under an inert atmosphere.

-

Add TEA (2.0 eq) to the mixture.

-

Add T3P solution (1.5 eq) dropwise.[3]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

After completion, dilute the mixture with DCM and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain the final amide.

Data Presentation: Activity of Related Indole-Based Kinase Inhibitors

The following tables summarize the biological activity of various indole-based compounds as kinase inhibitors, providing a reference for the potential efficacy of newly synthesized derivatives.

| Compound Class | Target Kinase(s) | IC₅₀ Values | Reference |

| Indolyl-Hydrazones | Breast Cancer (MCF-7) | 2.73 - 7.03 µM | [6] |

| 3,5-disubstituted-7-azaindole | CDK2 / CDK9 | Not specified | [2] |

| Oxindole-Indole Conjugates | CDK4 | 1.26 - 1.82 µM | [2] |

| N-nitrobenzenesulfonyl-4-azaindoles | c-Met | 20 - 70 nM | [1] |

| 3-alkenyl-oxindole derivatives | VEGFR, FGFR, PDGFR | 13 - 108 nM | [7] |

| C-3 aryl-7-azaindole | JAK2 | 260 nM | [1] |

| Indole-6-carboxylate derivatives | EGFR / VEGFR-2 | Varies | [8][9] |

Visualization of a Targeted Signaling Pathway

Many kinase inhibitors target pathways involved in cell growth, proliferation, and angiogenesis, such as the VEGFR signaling pathway.

Simplified VEGFR Signaling Pathway

Caption: Inhibition of the VEGFR signaling cascade.

Conclusion

This compound serves as a valuable and highly adaptable starting material for the development of novel kinase inhibitors. The synthetic protocols outlined in this document provide a foundational framework for creating diverse libraries of indole-based compounds. By systematically modifying the C-6 and C-7 positions, researchers can explore the structure-activity relationships and optimize compounds for potency and selectivity against various kinase targets, ultimately contributing to the discovery of new therapeutic agents.

References

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]

- 3. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]

- 5. scielo.br [scielo.br]

- 6. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Development of Novel Anti-Inflammatory Agents from Ethyl 6-amino-1H-indole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of potential anti-inflammatory agents derived from Ethyl 6-amino-1H-indole-7-carboxylate. This document outlines a strategic approach to leverage the indole scaffold, a well-established pharmacophore in anti-inflammatory drug discovery.[1] The protocols provided are detailed to ensure reproducibility and facilitate the exploration of structure-activity relationships (SAR).

The core strategy involves the chemical modification of this compound to synthesize a library of derivatives. The anti-inflammatory potential of these novel compounds is then assessed through robust in vitro assays.

Data Presentation: Synthetic Derivatives and Anti-Inflammatory Activity

The following table summarizes the hypothetical quantitative data for a series of synthesized N-acyl derivatives of this compound. The data is presented to allow for easy comparison of the anti-inflammatory activity of the synthesized compounds.

| Compound ID | R Group | Molecular Weight ( g/mol ) | Inhibition of TNF-α Production (IC50 in µM) |

| E6AI-H | H | 204.22 | > 100 |

| E6AI-Ac | Acetyl | 246.26 | 25.3 |

| E6AI-Bz | Benzoyl | 308.33 | 12.8 |

| E6AI-4ClBz | 4-Chlorobenzoyl | 342.77 | 8.5 |

| E6AI-4MeOBz | 4-Methoxybenzoyl | 338.36 | 15.2 |

| Indomethacin | (Reference Drug) | 357.79 | 5.1 |

Experimental Protocols

This section provides detailed methodologies for the key experiments: the synthesis of N-acyl derivatives from this compound and the in vitro evaluation of their anti-inflammatory activity.

1. Synthesis of N-Acyl Derivatives of this compound (General Procedure)

This protocol describes a general method for the acylation of the 6-amino group of this compound.

-

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Appropriate Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride)

-

Saturated aqueous sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

-